molecular formula C20H22N4O2 B4932578 N-(2-cyanophenyl)-2-[4-(4-methoxyphenyl)-1-piperazinyl]acetamide

N-(2-cyanophenyl)-2-[4-(4-methoxyphenyl)-1-piperazinyl]acetamide

Cat. No.: B4932578
M. Wt: 350.4 g/mol
InChI Key: ZEDYQCHSUNPJED-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-cyanophenyl)-2-[4-(4-methoxyphenyl)-1-piperazinyl]acetamide, also known as TAK-063, is a novel, selective, and orally active phosphodiesterase 10A (PDE10A) inhibitor. It has been studied for its potential therapeutic applications in various neurological and psychiatric disorders.

Mechanism of Action

N-(2-cyanophenyl)-2-[4-(4-methoxyphenyl)-1-piperazinyl]acetamide is a selective inhibitor of PDE10A, an enzyme that is highly expressed in the striatum of the brain. By inhibiting PDE10A, this compound increases the levels of cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP) in the striatum, leading to increased activation of the dopamine D1 and D2 receptors. This results in improved cognitive function and memory, as well as potential therapeutic effects in various neurological and psychiatric disorders.
Biochemical and Physiological Effects:
This compound has been shown to improve cognitive function and memory in animal models of schizophrenia and Alzheimer's disease. It has also been shown to reduce anxiety-like behavior and improve social interaction in animal models of autism spectrum disorder. Additionally, this compound has been shown to modulate the activity of the dopamine and glutamate systems in the brain, which are known to be involved in various neurological and psychiatric disorders.

Advantages and Limitations for Lab Experiments

The advantages of using N-(2-cyanophenyl)-2-[4-(4-methoxyphenyl)-1-piperazinyl]acetamide in lab experiments include its selectivity for PDE10A, its oral bioavailability, and its ability to improve cognitive function and memory in animal models. However, the limitations of using this compound include its relatively short half-life and the potential for off-target effects due to its modulation of the dopamine and glutamate systems.

Future Directions

Future research on N-(2-cyanophenyl)-2-[4-(4-methoxyphenyl)-1-piperazinyl]acetamide could include further studies on its potential therapeutic applications in various neurological and psychiatric disorders, as well as investigations into its mechanism of action and potential side effects. Additionally, the development of more potent and selective PDE10A inhibitors could lead to the discovery of new treatments for these disorders.

Synthesis Methods

The synthesis of N-(2-cyanophenyl)-2-[4-(4-methoxyphenyl)-1-piperazinyl]acetamide involves a multi-step process. The starting material, 4-(4-methoxyphenyl)piperazine, is first reacted with 2-cyanobenzyl bromide to form N-(2-cyanophenyl)-4-(4-methoxyphenyl)piperazine. This intermediate is then reacted with acetic anhydride to yield the final product, this compound.

Scientific Research Applications

N-(2-cyanophenyl)-2-[4-(4-methoxyphenyl)-1-piperazinyl]acetamide has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders. It has been shown to improve cognitive function and memory in animal models of schizophrenia and Alzheimer's disease. It has also been studied for its potential to treat depression, anxiety, and addiction.

Properties

IUPAC Name

N-(2-cyanophenyl)-2-[4-(4-methoxyphenyl)piperazin-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N4O2/c1-26-18-8-6-17(7-9-18)24-12-10-23(11-13-24)15-20(25)22-19-5-3-2-4-16(19)14-21/h2-9H,10-13,15H2,1H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZEDYQCHSUNPJED-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N2CCN(CC2)CC(=O)NC3=CC=CC=C3C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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